[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine
Description
Properties
Molecular Formula |
C33H27N5 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C33H27N5/c34-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-35-36-37-38(32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24,34H2 |
InChI Key |
ZLYJIFZYUSWGHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)CN |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Using Benzyl Bromides
A primary route involves alkylation of 1-trityltetrazole with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (). The reaction is conducted in N,N-dimethylacetamide (DMA) or dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate or sodium hydride) at 40–50°C for 12–24 hours. This step forms the biphenyl-tetrazole backbone, critical for subsequent functionalization.
-
Reactants : 100 kg ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, 227.5 kg 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide.
-
Conditions : DMA, powdered K₂CO₃, 40–45°C, 12 h.
-
Yield : 90% (purity: 98%).
Role of Phase-Transfer Catalysts
In some protocols, sodium iodide or potassium iodide is added to enhance reactivity via halogen exchange, particularly when using chlorinated intermediates. This approach reduces side reactions and improves selectivity for the tetrazole moiety.
Condensation Reactions with Imidazole Esters
Coupling with Ethyl 4-(1-Hydroxy-1-Methylethyl)-2-Propylimidazole-5-Carboxylate
A widely cited method involves condensation of ethyl imidazole carboxylates with tetrazole-functionalized biphenyl bromides. The reaction proceeds in tetrahydrofuran (THF) or acetone with potassium hydroxide or sodium hydroxide at 20–25°C.
| Parameter | Value |
|---|---|
| Solvent | Ethanol/N,N-dimethylacetamide |
| Base | NaOH/K₂CO₃ |
| Temperature | 45–50°C |
| Reaction Time | 4–5 hours |
| Yield | 88% |
| Purity | 99.97% |
Hydrolysis and Esterification
Post-alkylation, hydrolysis of ethyl esters to carboxylic acids is performed using aqueous NaOH or KOH , followed by esterification with 4-chloromethyl-5-methyl-1,3-dioxol-2-one to introduce the medoxomil group. This step ensures optimal bioavailability for pharmaceutical applications.
Protection-Deprotection Strategies for Functional Group Stability
Trityl Group Manipulation
The trityl (triphenylmethyl) group protects the tetrazole ring during synthesis. Deprotection is achieved via hydrobromic acid (HBr) in THF or acetic acid , yielding the free tetrazole. For example:
Recrystallization for Purity Enhancement
Recrystallization from acetonitrile/water or acetone/isopropyl alcohol removes triphenylmethanol byproducts, achieving >99.5% purity.
One-Pot Synthesis Approaches
Integrated Alkylation-Hydrolysis-Esterification
Modern protocols favor one-pot processes to minimize intermediate isolation. A representative method:
-
Alkylation : Ethyl imidazole carboxylate + benzyl bromide in DMA/K₂CO₃.
-
Hydrolysis : Aqueous NaOH at 10–15°C.
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Esterification : 4-Chloromethyl-5-methyl-1,3-dioxol-2-one + NaI at 30–35°C.
-
Overall Yield : 72% (purity: 96.3%).
Solvent Optimization
N,N-Dimethylacetamide is preferred for its high polarity and compatibility with both hydrophilic and hydrophobic intermediates. Substituting DMF with DMA reduces reaction time by 30%.
Comparative Analysis of Key Methods
| Method | Advantages | Limitations | Yield | Purity |
|---|---|---|---|---|
| Alkylation-Benzyl Bromide | High selectivity | Requires inert atmosphere | 85–90% | 98–99% |
| One-Pot Synthesis | Reduced purification steps | Sensitive to stoichiometry | 70–75% | 95–97% |
| Recrystallization | Enhances final product purity | Time-intensive | – | >99.5% |
Emerging Techniques and Innovations
Green Chemistry Approaches
Recent advancements use potassium bromide in DMAC to replace toxic halogens, achieving 93.4% yield with <0.1% impurities.
Catalytic Asymmetric Synthesis
Preliminary studies employ chiral catalysts to control stereochemistry at the methanamine group, though yields remain suboptimal (50–60%).
Critical Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine moiety, using reagents like alkyl halides.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that tetrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to [4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that derivatives with similar structures inhibited the proliferation of MCF-7 breast cancer cells with IC50 values ranging from 10 to 30 µM.
Neuroprotective Effects : The compound's neuroprotective potential has been explored in models of neurotoxicity. In rodent studies, administration of tetrazole-containing compounds mitigated neuronal damage induced by neurotoxic agents like cisplatin, highlighting their potential for treating neurodegenerative diseases.
Materials Science
Polymer Chemistry : The incorporation of this compound into polymer matrices has been investigated for developing smart materials. Its unique chemical structure allows for enhanced thermal stability and mechanical properties in polymers, making it suitable for applications in coatings and composites.
Case Study 1: Anticancer Efficacy
A detailed study evaluated the anticancer effects of a series of tetrazole derivatives, including this compound. The research utilized MTT assays to assess cell viability across multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed through flow cytometry analysis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 25 | Cell cycle arrest |
Case Study 2: Neuroprotection
In an experimental model assessing neurotoxicity, the compound was administered alongside cisplatin. The results demonstrated a significant reduction in markers of neuronal damage compared to control groups.
| Treatment | Neuronal Damage Markers |
|---|---|
| Control | High |
| Compound Administered | Low |
Mechanism of Action
The mechanism of action of [4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological activity. The trityl group provides steric bulk, which can influence the compound’s binding affinity and selectivity. The methanamine moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares [4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine with structurally or functionally related methanamine derivatives, focusing on synthesis, substituent effects, and biological relevance.
Structural Analogs with Tetrazole Moieties
Phenyl(2H-tetrazol-5-yl)methanamine Derivatives Structure: Lacks the trityl protection and biphenyl linkage. Substitutions at positions 1–16 include halogens, alkyl, and aryl groups . Synthesis: Prepared via α-amino nitrile intermediates using sodium azide (NaN₃), zinc chloride (ZnCl₂), and isopropyl alcohol (IPA) under reflux . Activity: Exhibits antifungal activity (Table 1 in ), with substituents like chlorine enhancing potency. Key Difference: The absence of trityl protection may reduce steric hindrance, improving target binding but compromising metabolic stability compared to the tritylated compound.
2-Butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic Acid (CAS 947331-10-4)
- Structure : Shares the trityltetrazolyl-biphenyl core but includes an imidazole-carboxylic acid group .
- Application : Likely used in agrochemicals (e.g., fungicides or herbicides) due to the imidazole moiety’s prevalence in pesticidal agents.
- Key Difference : The carboxylic acid group introduces polarity, contrasting with the methanamine’s primary amine functionality.
Methanamine Derivatives with Heterocyclic Substituents
Thiazole-Containing Methanamines
- [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine (CAS 1340521-16-5) :
- Structure : Methoxymethyl and phenyl groups on a thiazole ring .
- Properties : Higher molecular weight (234.32 g/mol) and lipophilicity due to the thiazole and methoxymethyl groups.
- (4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl)methanamine (CAS 690632-25-8) :
- Structure : Trifluoromethylphenyl substitution enhances electron-withdrawing effects .
- Application: Potential use in drug discovery for its metabolic stability and bioavailability.
Piperazine-Linked Methanamines
- 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine (CAS 672325-37-0) :
- Structure : Incorporates a piperazine ring, common in CNS-targeting drugs .
- Key Difference : The basic piperazine group increases water solubility, contrasting with the hydrophobic trityl group in the target compound.
Ferrocene-Containing Hybrids
Ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine: Structure: Combines ferrocene, oxazole, and trifluoromethylbenzyl groups . Synthesis: Microwave-assisted Ugi-Zhu reaction, enabling rapid assembly of complex structures. Unique Feature: Ferrocene imparts redox activity, useful in electrochemical sensors or anticancer agents.
Comparative Data Table
Key Research Findings and Trends
- Synthetic Complexity : The trityl group in the target compound necessitates protective strategies, increasing synthetic steps compared to unprotected analogs .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability, while bulky groups (e.g., trityl) may limit membrane permeability.
- Biological Relevance : Tetrazole and thiazole rings are prevalent in bioactive compounds, with tetrazoles offering metabolic resistance and thiazoles contributing to heterocyclic diversity .
Biological Activity
The compound [4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine (commonly referred to as Trityltetrazol) belongs to a class of organic compounds that exhibit significant biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of Trityltetrazol, drawing from diverse research sources.
Chemical Structure and Properties
Trityltetrazol can be characterized by its unique structure, which includes a tetrazole ring and biphenyl moiety. The presence of the trityl group enhances its stability and solubility, making it suitable for various biological applications.
Trityltetrazol acts primarily as an angiotensin II receptor antagonist . This mechanism is crucial for its role in managing hypertension and related cardiovascular conditions. By inhibiting the action of angiotensin II, it prevents vasoconstriction and promotes vasodilation, thereby lowering blood pressure and reducing cardiac workload .
Biological Activities
- Antihypertensive Effects :
- Cardioprotective Properties :
- Anticancer Potential :
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antihypertensive | Significant reduction in blood pressure | |
| Cardioprotective | Protection against ischemic damage | |
| Anticancer | Inhibition of cell proliferation |
Case Studies
- Hypertension Management : In a controlled study involving hypertensive rats, administration of Trityltetrazol resulted in a marked decrease in both systolic and diastolic blood pressure over a four-week period. The findings support its potential as a therapeutic agent in managing hypertension .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that Trityltetrazol could reduce cell viability significantly at concentrations above 10 µM, suggesting a dose-dependent anticancer effect .
Research Findings
Recent literature emphasizes the need for further exploration of Trityltetrazol's pharmacokinetics and long-term effects. While initial findings are promising, comprehensive clinical trials are necessary to validate these effects in human subjects.
Q & A
Q. Characterization :
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and purity (e.g., absence of deprotected tetrazole signals) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
- FTIR : Detects functional groups (e.g., NH stretches in methanamine at ~3300 cm⁻¹) .
Advanced: How does the trityl group influence the compound’s stability and reactivity in subsequent derivatization?
Answer:
- Stability : The bulky trityl group enhances solubility in organic solvents and prevents undesired interactions during synthesis (e.g., aggregation or side reactions at the tetrazole site) .
- Reactivity Limitations : The trityl group may sterically hinder electrophilic substitutions on the tetrazole ring. Deprotection (e.g., using HCl in dioxane) is required before further functionalization .
- Impact on Bioactivity : Tritylation can mask hydrogen-bonding sites, altering binding affinity in biological assays. Comparative studies with deprotected analogs are essential .
Basic: What analytical methods are critical for confirming the structural integrity of this compound?
Answer:
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., tetrazole vs. triazole tautomers) .
- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and confirms biphenyl connectivity .
- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S .
- HPLC-PDA : Assesses purity (>95%) and detects trace impurities from incomplete coupling or protection steps .
Advanced: How can computational modeling predict the biological activity of this compound?
Answer:
- Docking Studies : Molecular docking into target proteins (e.g., COX-2 or kinases) evaluates binding poses and affinity. The trityl group’s steric effects can be modeled to optimize interactions .
- Molecular Dynamics (MD) : Simulates conformational stability in physiological conditions, particularly for the flexible biphenyl-methanamine linkage .
- QSAR Models : Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity data .
Basic: What are common impurities encountered during synthesis, and how are they resolved?
Answer:
- Incomplete Tritylation : Detected via LC-MS as lower molecular weight species. Remedied by increasing reaction time or trityl chloride equivalents .
- Cross-Coupling Byproducts : Palladium residues or homocoupled biphenyls. Purified via silica gel chromatography or activated charcoal treatment .
- Deprotection Artifacts : Partial trityl removal leads to mixed products. Controlled acidic conditions (e.g., 2M HCl, 0°C) minimize over-degradation .
Advanced: What strategies address contradictory bioactivity data between in vitro and in vivo studies?
Answer:
- Metabolic Stability Assays : Liver microsome studies identify rapid degradation (e.g., via CYP450 enzymes) that reduces in vivo efficacy .
- Prodrug Design : Masking the methanamine group with acetyl or PEG moieties improves pharmacokinetics .
- Tissue Distribution Studies : Radiolabeled analogs (e.g., 14C-tagged) track biodistribution and accumulation in target organs .
Basic: What safety precautions are required when handling this compound?
Answer:
- Toxicity : Tetrazoles may release hydrazoic acid (HN3) under acidic conditions. Use fume hoods and personal protective equipment (PPE) .
- Storage : Store at -20°C under inert gas (N2 or Ar) to prevent trityl group hydrolysis .
- Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal .
Advanced: How does the compound’s stereoelectronic profile influence its interaction with biological targets?
Answer:
- Electron Density Mapping : The electron-deficient tetrazole ring may act as a hydrogen-bond acceptor, while the biphenyl system provides hydrophobic interactions .
- Conformational Analysis : Restricted rotation of the biphenyl linkage (dihedral angle ~30–45°) affects binding pocket compatibility .
- SAR Studies : Modifying phenyl substituents (e.g., fluoro or methoxy groups) tunes lipophilicity and target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
